molecular formula C19H14F3N3O3 B1681201 T56-LIMKi CAS No. 924473-59-6

T56-LIMKi

Katalognummer B1681201
CAS-Nummer: 924473-59-6
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: XVOKFRPKSAWELK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

T56-LIMKi is a LIMK2 inhibitor . It reduces phosphorylated cofilin and induces disassembly of actin stress fibers in NF1-/- MEFs cells . It inhibits the growth of Panc-1 cells with an IC50 of 35.2 μM .


Synthesis Analysis

T56-LIMKi was not found using a traditional medicinal chemistry strategy using small molecule synthesis and structure activity relationships. Instead, it was reported through a molecular modelling approach .


Molecular Structure Analysis

The molecular formula of T56-LIMKi is C19H14F3N3O3 . Its molecular weight is 389.33 . The NMR data is consistent with its structure .


Chemical Reactions Analysis

T56-LIMKi has been shown to have no inhibitory activity against either LIMK1 or 2 (or their PAK-phosphorylated forms), nor does it show any cellular activity against either enzyme in the NanoBRET assay .


Physical And Chemical Properties Analysis

T56-LIMKi is a solid substance . Its molecular formula is C19H14F3N3O3 and its molecular weight is 389.33 .

Wissenschaftliche Forschungsanwendungen

Cancer Research and Therapy

T56-LIMKi, a novel LIM kinase inhibitor, has shown significant promise in cancer research and therapy. It specifically inhibits LIMK2 with high specificity and exhibits little or no cross-reactivity with LIMK1. This specificity is crucial in targeting cancerous cells without affecting normal cell functions. In studies, T56-LIMKi was found to decrease phosphorylated cofilin levels, thereby inhibiting the growth of various cancerous cell lines, including pancreatic cancer, glioma, and schwannoma. Notably, in a mouse xenograft model using the pancreatic cancer cell line Panc-1, T56-LIMKi successfully reduced tumor size and phosphorylated cofilin levels, suggesting its potential as a candidate drug for cancer therapy (Rak et al., 2014).

Neuroprotection in Stroke

In the realm of neurology, T56-LIMKi has demonstrated significant neuroprotective effects in the context of ischemic stroke. In a study involving a photothrombotic stroke model in mice, T56-LIMKi notably reduced infarct volume and improved the survival of neurons in the affected areas. This was observed 7 and 14 days post-stroke, indicating the compound's potential as an anti-stroke agent. Its mechanism involves the inhibition of LIMK2, which contributes to neuroprotection and the restriction of injury propagation in the brain (Demyanenko & Uzdensky, 2021).

Potential in Treating Neurofibromatosis and Cancer

T56-LIMKi has also been identified as a potential treatment for neurofibromatosis and cancer. It inhibits LIMK1/2 kinase activities, blocking the phosphorylation of cofilin, which leads to actin severance and inhibition of tumor cell migration, growth, and colony formation. Furthermore, T56-LIMKi's effectiveness is enhanced when combined with Salirasib, a Ras inhibitor, indicating a synergistic effect. This combination targets different pathways affecting cell motility and proliferation, providing a novel approach for treating diseases like neurofibromatosis and cancer (Mashiach-Farkash et al., 2012).

Safety And Hazards

T56-LIMKi is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

T56-LIMKi has shown promise in inhibiting the growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It has been proposed as a candidate drug for cancer therapy .

Eigenschaften

IUPAC Name

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKFRPKSAWELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T56-LIMKi

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T56-LIMKi
Reactant of Route 2
Reactant of Route 2
T56-LIMKi
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
T56-LIMKi
Reactant of Route 4
Reactant of Route 4
T56-LIMKi
Reactant of Route 5
Reactant of Route 5
T56-LIMKi
Reactant of Route 6
Reactant of Route 6
T56-LIMKi

Citations

For This Compound
41
Citations
SV Demyanenko, A Uzdensky - Brain Injury, 2021 - Taylor & Francis
… inhibitor of cofilin, we used T56-LIMKi (Citation26), an inhibitor of LIM kinase 2, which specifically controls the cofilin activity (Citation27). Only T56-LIMKi was found to reduce the infarct …
Number of citations: 2 www.tandfonline.com
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson… - …, 2014 - ncbi.nlm.nih.gov
… effect of T56-LIMKi on each cell line by direct counting of the cells, and found that T56-LIMKi had efficiently … To gain a better understanding of the inhibitory activity of T56-LIMKi on cofilin …
Number of citations: 35 www.ncbi.nlm.nih.gov
R Rak - Cell Cycle, 2014 - Taylor & Francis
… of T56-LIMKi on NF1-depleted mouse embryonic fibroblasts (NF-1−/− MEFs). T56-LIMKi indeed … effect of FTS and T56-LIMKi, which affect cell motility through distinct pathways. Their …
Number of citations: 6 www.tandfonline.com
E Mashiach-Farkash, R Rak, G Elad-Sfadia, R Haklai… - Oncotarget, 2012 - ncbi.nlm.nih.gov
… T56-LIMKi on phosphorylation of the LIMK substrate cofilin. We assumed that if LIMK is inhibited by T56-LIMKi… for 2 hours with different concentrations of T56-LIMKi. The cells were lysed …
Number of citations: 48 www.ncbi.nlm.nih.gov
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson… - oncoscience.us
… To gain a better understanding of the inhibitory activity of T56-LIMKi on cofilin phosphorylation, we first examined whether T56-LIMKi is a general inhibitor of both the LIMK1 and the …
Number of citations: 0 www.oncoscience.us
MH Lee, JK Kundu, JI Chae, JH Shim - Archives of pharmacal research, 2019 - Springer
… T56-LIMKi is a LIMK2 selective inhibitor (IC 50 = 35.2 μM) that can suppress … Oral administration of T56-LIMKi (60 mg/kg) can obviously decrease tumor growth in PANC-1 cells …
Number of citations: 82 link.springer.com
JA McCubrey, LS Steelman, WH Chappell, L Sun… - Oncotarget, 2012 - ncbi.nlm.nih.gov
… T56-LIMKi is a novel inhibitor that was isolated by molecular modeling that suppressed LIMK1/… The combined effect of the Ras inhibitor Salirasib and T56-LIMKi on cell proliferation were …
Number of citations: 57 www.ncbi.nlm.nih.gov
TV Pospelova, VA Pospelov - Oncotarget, 2014 - ncbi.nlm.nih.gov
… inhibitor, T56-LIMKi, inhibits LIMK2 with high specificity, while not inhibiting LIMK1 [13]. T56-LIMKi … T56-LIMKi reduced tumor size and p-cofilin levels in the pancreatic tumors [13]. Also, …
Number of citations: 2 www.ncbi.nlm.nih.gov
H Li, LWC Ho, LKC Lee, S Liu, CKW Chan, XY Tian… - Nano Letters, 2022 - ACS Publications
… (iii) In the presence of compression, pretreatment with T56-LIMKi (which inhibits LIMK2, downstream … (iv) In the presence of compression, pretreatment with T56-LIMKi led to attenuated …
Number of citations: 4 pubs.acs.org
R Rak, R Haklai, G Elad-Tzfadia, HJ Wolfson…
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.